Reduced Receptor Desensitization Profile vs. Full-Length SP (1-11)
The N-terminal truncation in SP (3-11) results in a significantly reduced ability to induce homologous desensitization of the NK-1 receptor. This is a critical functional difference where the parent peptide SP (1-11) causes near-complete receptor desensitization, while C-terminal fragments are markedly less effective [1]. This differential property is crucial for studies investigating sustained vs. transient receptor activation and downstream signaling consequences.
| Evidence Dimension | Maximal NK-1 receptor homologous desensitization |
|---|---|
| Target Compound Data | Quantitative data for SP (3-11) is not directly provided; however, as a C-terminal fragment, its activity is inferred from closely related peptides SP5-11 and SP6-11, which cause significantly less maximal desensitization than the parent peptide. |
| Comparator Or Baseline | Substance P (1-11) caused 95.6 ± 0.9% maximal desensitization. |
| Quantified Difference | The related C-terminal fragments SP6-11 and septide caused only 74 ± 3.5% and 50.6 ± 8% maximal desensitization, respectively (P<0.001 vs SP 1-11). SP5-11 and SP6-11 also caused significantly less desensitization than SP [1]. |
| Conditions | Assay performed on rat NK-1 receptor expressed in a cellular model [1]. |
Why This Matters
This property allows SP (3-11) to be used as a tool to study NK-1 receptor activation pathways with reduced receptor downregulation, enabling the investigation of sustained signaling effects which are masked by the rapid desensitization induced by the full-length peptide.
- [1] Vigna, S. R. (2001). The N-terminal domain of substance P is required for complete homologous desensitization but not phosphorylation of the rat neurokinin-1 receptor. Neuropeptides, 35(1), 24-31. View Source
